Chlorine, isotope of mass 36
Description
Chlorine-36 (³⁶Cl) is a long-lived radioactive isotope of chlorine with a half-life of 301,300 ± 1,500 years . It consists of 17 protons and 19 neutrons, distinguishing it from stable chlorine isotopes ³⁵Cl (75.8% natural abundance) and ³⁷Cl (24.2%) . ³⁶Cl is primarily cosmogenic, produced in the upper atmosphere via spallation of argon-36 by cosmic ray protons . Trace amounts (natural abundance ~7 × 10⁻¹³) are also generated anthropogenically during nuclear explosions .
³⁶Cl decays via β⁻ decay (98% to ³⁶Ar and 2% to ³⁶S) , making it valuable for radiometric dating of groundwater (60,000–1 million years) and geological processes . Its low specific activity (<4 mCi/m³) and solubility in water facilitate applications in environmental tracing and isotope dilution assays .
Properties
CAS No. |
13981-43-6 |
|---|---|
Molecular Formula |
ClH |
Molecular Weight |
36.9763 g/mol |
IUPAC Name |
chlorane |
InChI |
InChI=1S/ClH/h1H/i1+1 |
InChI Key |
VEXZGXHMUGYJMC-OUBTZVSYSA-N |
SMILES |
Cl |
Isomeric SMILES |
[36ClH] |
Canonical SMILES |
Cl |
Synonyms |
36Cl radioisotope Chlorine-36 Cl-36 radioisotope |
Origin of Product |
United States |
Chemical Reactions Analysis
Decay Reactions of Chlorine-36
Chlorine-36 () is a long-lived radioactive isotope with a half-life of years . Its decay primarily involves two pathways:
-
Beta-minus (β−\beta^-β−) decay :
This mode accounts for of all decays, producing stable argon-36 () .
-
Electron capture (EC) :
This secondary pathway occurs in of cases, yielding sulfur-36 () .
A minor of decays involve beta-plus () emission , also leading to sulfur-36 . The decay energy for and modes is MeV and MeV, respectively .
Table 1: Decay modes of 36Cl^{36}\text{Cl}36Cl
| Decay Type | Daughter Isotope | Probability (%) | Decay Energy (MeV) |
|---|---|---|---|
| 98.1 | 0.70953(4) | ||
| Electron Capture | 1.9 | - | |
| 0.0015 | 1.14213(19) |
Cosmic Ray Spallation
In the atmosphere, forms via spallation of argon-36 () by cosmic ray protons . This reaction occurs primarily in the stratosphere and mesosphere, where high-energy particles interact with atmospheric gases:
Lithospheric Production
In terrestrial environments, is generated by:
-
Thermal neutron activation of chlorine-35 () in rocks :
-
Spallation of potassium-39 (39K^{39}\text{K}39K) and calcium-40 () by cosmic neutrons :
Table 2: Production rates in lithospheric environments
| Precursor Isotope | Production Rate ( atoms/yr/mole) |
|---|---|
| - | |
| 4,200 | |
| 3,000 |
Natural Occurrence
Natural exists at trace levels ( per stable chlorine atom) . Its distribution is influenced by:
-
Atmospheric fallout : is incorporated into precipitation, surface waters, and ice .
-
Subsurface transport : In groundwater, acts as a tracer for fluid migration .
Anthropogenic Contributions
Nuclear weapon tests (1952–1958) released into the environment, particularly in marine environments . Antarctic ice cores reveal persistent from these events, with concentrations in Vostok ice reaching 10× natural levels .
Nuclear Reactor Interactions
In graphite moderators of nuclear reactors, forms via neutron activation of :
This process generates long-lived radioactive waste, with retention in graphite dependent on irradiation history and chlorine precursor concentrations .
Meteoritic Evidence for Early Solar System Dynamics
In primitive meteorites, excess correlates with chlorine-to-sulfur ratios, indicating decay . This supports a supernova origin for short-lived radionuclides in the early solar system .
Analytical Techniques
Measurement of typically employs:
-
Accelerator mass spectrometry (AMS) : Capable of detecting ratios as low as .
-
Liquid scintillation counting : Used for low-level environmental samples .
Environmental Mobility and Persistence
In Antarctic snowpack, exhibits unexpected mobility, migrating upward through firn layers despite low temperatures . This challenges prior assumptions about isotopic immobility in polar regions .
Comparison with Similar Compounds
Comparison with Similar Chlorine Isotopes
Table 1: Key Properties of Chlorine Isotopes
Key Differences:
Stability : ³⁵Cl and ³⁷Cl are stable, whereas ³⁶Cl is radioactive with a long half-life .
Abundance : ³⁶Cl’s natural abundance is orders of magnitude lower than stable isotopes, complicating detection without enrichment .
Geochemical Behavior : ³⁶Cl’s β⁻ decay products (³⁶Ar, ³⁶S) provide tracers for subsurface processes, unlike stable isotopes used for δ³⁷Cl fractionation studies in carbonatites and lunar samples .
Analytical Techniques for Chlorine Isotopes
Table 2: Methods for Chlorine Isotope Analysis
Key Findings:
- EI-MS Challenges : Electron ionization mass spectrometry (EI-MS) exhibits energy-dependent isotope fractionation, requiring standardized protocols for accurate ³⁶Cl/³⁵Cl/³⁷Cl ratios .
- Interlaboratory Variability : Calibration with bracketing standards (e.g., SMOC) is critical to harmonize δ³⁷Cl values across GC/MS and IRMS platforms .
Geochemical and Environmental Significance
- Lunar vs. Terrestrial Cl : Lunar samples show δ³⁷Cl values from −1‰ to +24‰, contrasting terrestrial materials (clustered near 0‰), suggesting unique fractionation processes in extraterrestrial environments .
Q & A
Q. What are the natural production mechanisms and isotopic abundance of Cl-36 in the environment?
Cl-36 is primarily produced via cosmic ray spallation of atmospheric argon-36 (Ar-36) by high-energy protons, with trace natural abundances (~7 × 10⁻¹³ relative to stable Cl isotopes) . Secondary sources include neutron capture by Cl-35 in subsurface environments and muon interactions with calcium-40 . Its half-life is 301,200 ± 4,000 years, decaying via β⁻ emission (98.1% to ³⁶Ar) and electron capture (1.9% to ³⁶S) .
Q. How is Cl-36 distinguished from stable chlorine isotopes (³⁵Cl and ³⁷Cl) in analytical workflows?
Stable Cl isotopes (³⁵Cl:75.77%, ³⁷Cl:24.23%) are measured using mass spectrometry, while Cl-36 requires radiometric techniques due to its low abundance. Total evaporation thermal ionization mass spectrometry (TE-TIMS) achieves precision <0.2‰ for stable isotopes , but accelerator mass spectrometry (AMS) is preferred for Cl-36 due to its sensitivity to trace radioactivity .
Q. What methodologies are used to quantify Cl-36 in environmental samples?
Isotope dilution with ³⁶Cl tracers is a gold standard, involving isotopic exchange in digested samples, followed by dry ashing and coulometric titration . For rainwater or nuclear fallout studies, liquid scintillation counting or AMS is employed to distinguish anthropogenic Cl-36 (e.g., from nuclear tests) from natural spallation-derived Cl-36 .
Advanced Research Questions
Q. How do calibration biases affect chlorine isotope ratio measurements, and what protocols mitigate them?
Calibration bias arises from instrumental drift and matrix effects. For compound-specific isotope analysis (CSIA), a two-point calibration using certified standards (e.g., SMOC – Standard Mean Ocean Chloride) is critical. GC/IRMS and GC/qMS require regular normalization to correct for δ³⁷Cl deviations >0.5‰ . TE-TIMS further reduces blank interference (<3 × 10⁻¹⁵ A) by using high-purity CsCl and minimizing filament contamination .
Q. What experimental designs resolve contradictions in Cl-36 source attribution (e.g., natural vs. anthropogenic)?
Dual-isotope plots (δ³⁷Cl vs. ³⁶Cl/Cl) can discriminate sources. For example, anthropogenic perchlorate (ClO₄⁻) from explosives shows distinct δ³⁷Cl and ³⁶Cl signatures compared to natural atmospheric Cl-36. Controlled biodegradation experiments with Desulfitobacterium hafniense further isolate isotopic fractionation patterns .
Q. How does the total evaporation method in TIMS improve precision for chlorine isotope ratios?
TE-TIMS integrates ion beam intensities (e.g., Cs²³⁵Cl⁰ and Cs²³⁷Cl⁰) until the sample is fully vaporized, minimizing mass fractionation effects. Replicate analyses of seawater chloride achieved reproducibility <0.2‰ (2σ) for 2 µg-Cl samples. Blank correction is negligible for samples >100 ng-Cl .
Q. What are the challenges in detecting Cl-36 in biological matrices, and how are they addressed?
Biological tissues (e.g., muscle, liver) require alkaline digestion to release organically bound Cl, followed by distillation to remove interferents like sulfates. Radioassay via infinite-thickness liquid counting optimizes sensitivity for low-activity samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
